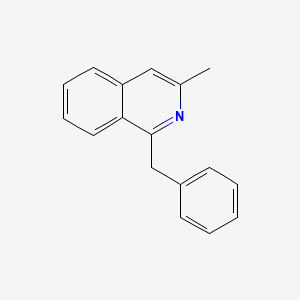

1-Benzyl-3-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51650-27-2 |

|---|---|

Molecular Formula |

C17H15N |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-benzyl-3-methylisoquinoline |

InChI |

InChI=1S/C17H15N/c1-13-11-15-9-5-6-10-16(15)17(18-13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |

InChI Key |

XTZHHVNPYMSJOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Benzyl 3 Methylisoquinoline

Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline ring is an electron-rich heteroaromatic system, which generally favors electrophilic substitution. However, the nitrogen atom also renders the positions adjacent to it susceptible to nucleophilic attack, especially when the nitrogen is quaternized or oxidized.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene (B151609) portion of the bicyclic system, at positions C-5 and C-8. This is due to the deactivating effect of the pyridine (B92270) ring on the heterocyclic portion. The presence of the 1-benzyl and 3-methyl groups can further influence the regioselectivity of these substitutions. The benzyl (B1604629) group, being weakly activating, and the methyl group, also an activating group, would be expected to enhance the electron density of the benzene ring, although their directing effects are relayed through the heterocyclic ring.

In the case of 1-benzyl-3-methylisoquinoline, electrophilic attack is predicted to favor the C-5 and C-8 positions. The precise distribution of products would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Products |

| HNO₃/H₂SO₄ (Nitration) | 1-Benzyl-3-methyl-5-nitroisoquinoline and 1-Benzyl-3-methyl-8-nitroisoquinoline |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-1-benzyl-3-methylisoquinoline and 8-Bromo-1-benzyl-3-methylisoquinoline |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Addition Reactions

The C-1 position of the isoquinoline ring is inherently electrophilic due to the adjacent nitrogen atom. This reactivity is further enhanced upon N-alkylation or N-oxidation. In this compound, the C-1 position is already substituted, which generally hinders direct nucleophilic attack at this position unless the benzyl group can act as a leaving group under specific conditions. However, nucleophilic addition can still be a key step in certain transformations, particularly those involving the N-oxide derivative.

Transformations of the Benzyl Moiety

The benzyl group attached to the isoquinoline ring can undergo reactions typical of benzylic positions, such as oxidation. The proximity and electronic influence of the isoquinoline ring can affect the reactivity of this moiety. For instance, oxidation of the benzylic methylene (B1212753) group can lead to the formation of a ketone, yielding 1-benzoyl-3-methylisoquinoline.

Oxidative Transformations of the Nitrogen Atom and Ring

Formation of N-Oxides of this compound

The nitrogen atom of the isoquinoline ring is susceptible to oxidation, typically by peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation has been experimentally verified for this compound, yielding this compound 2-oxide. Current time information in Bangalore, IN. The formation of the N-oxide activates the heterocyclic ring, making positions C-1 and C-3 more susceptible to nucleophilic attack.

Table 2: Synthesis of this compound 2-oxide

| Reactant | Reagent | Product | Yield | Reference |

| This compound | m-CPBA | This compound 2-oxide | Not specified | Current time information in Bangalore, IN. |

Conversion to Isoquinolinones and Isoquinolin-3-ols

While direct conversion of this compound to the corresponding isoquinolinone or isoquinolin-3-ol is not widely reported, the general reactivity of isoquinolines suggests potential pathways. For instance, oxidative cleavage of the benzyl group and subsequent functionalization could potentially lead to such products. The synthesis of isoquinolin-3-ols has been achieved from other isoquinoline precursors through various methods, including the reaction of o-formylphenylacetates with ammonia (B1221849). researchgate.net It is conceivable that a multi-step synthesis starting from this compound could be devised to access these derivatives.

Reductive Chemistry of the Isoquinoline Nucleus

The isoquinoline nucleus within this compound is an aromatic heterocyclic system that can undergo various reduction reactions, primarily targeting the pyridine ring. These reductions decrease the level of unsaturation, leading to dihydro- and tetrahydroisoquinoline derivatives, which are crucial intermediates in the synthesis of numerous alkaloids and pharmacologically active compounds. The specific outcome of the reduction depends heavily on the reagents and conditions employed.

Catalytic Hydrogenation: This is a common and effective method for the complete reduction of the pyridine portion of the isoquinoline ring system. google.com The reaction typically involves treating the isoquinoline derivative with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. google.com

Catalysts and Conditions: Commonly used catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and Raney Nickel. rsc.orgclockss.org The reaction is often carried out in solvents like ethanol, methanol, or acetic acid at pressures ranging from atmospheric to several bars and temperatures from ambient to around 100°C. google.com

Products: The catalytic hydrogenation of this compound yields 1-benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline. This reaction saturates the 1,2 and 3,4 double bonds of the heterocyclic ring.

Stereochemistry: The reduction creates two new stereocenters at positions C1 and C3. This results in the formation of diastereomeric pairs (cis and trans isomers), and the ratio of these products can be influenced by the choice of catalyst and reaction conditions. It has been noted that under certain catalytic hydrogenation conditions, optically active 1-benzyltetrahydroisoquinolines can undergo racemization at the C1 position. rsc.org

Chemical and Electrocatalytic Reduction: Besides catalytic hydrogenation, other methods can achieve reduction, sometimes with different selectivity.

Hydride Reagents: The fully aromatic isoquinoline ring is generally resistant to mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). However, if the isoquinoline is first converted to an isoquinolinium salt (by N-alkylation), the resulting iminium-like character makes the C1 position susceptible to hydride attack, leading to a 1,2-dihydroisoquinoline. The 3,4-dihydroisoquinoline (B110456) precursor, often formed via the Bischler-Napieralski reaction, is readily reduced by NaBH₄ to the corresponding tetrahydroisoquinoline. researchgate.netclockss.org

Dissolving Metal Reduction: The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol) can be used to partially reduce the carbocyclic (benzene) ring of the isoquinoline system, which is a key step in certain complex syntheses, such as the total synthesis of morphine. researchgate.net

Electrocatalytic Hydrogenation (ECH): Modern methods include electrocatalytic hydrogenation, which uses water as the hydrogen source. nih.gov This technique has been successfully applied to quinolines and related heterocycles, offering a green and efficient alternative to traditional methods for producing 1,2,3,4-tetrahydroquinolines under ambient conditions. nih.gov

| Reduction Method | Reagent/Catalyst | Typical Product from this compound | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline | Complete reduction of the pyridine ring; can lead to diastereomers. google.comrsc.org |

| Hydride Reduction | NaBH₄ | No reaction with the aromatic ring; reduces the corresponding 3,4-dihydroisoquinolinium ion. | Useful for reducing intermediates rather than the fully aromatic system. researchgate.net |

| Birch Reduction | Na, liq. NH₃, EtOH | 1-Benzyl-3-methyl-5,8-dihydroisoquinoline derivative | Reduces the benzene ring, leaving the pyridine ring intact. researchgate.net |

| Electrocatalytic Hydrogenation | e⁻, H₂O, Co-based catalyst | 1-Benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline | Green chemistry approach using water as a proton source under ambient conditions. nih.gov |

Rearrangement Reactions Involving this compound Frameworks

The 1-benzylisoquinoline (B1618099) skeleton is a versatile precursor that can be transformed into more complex polycyclic structures through various molecular rearrangements. These reactions are synthetically powerful, enabling the construction of intricate alkaloid frameworks like the morphinan (B1239233) core.

Grewe Cyclization: This is the most prominent rearrangement reaction involving 1-benzyltetrahydroisoquinoline derivatives and is a cornerstone in the synthesis of morphinan alkaloids. juniperpublishers.com The reaction involves an acid-catalyzed intramolecular electrophilic substitution, where the benzyl group cyclizes onto the hexahydroisoquinoline ring to form the characteristic tetracyclic morphinan structure. reddit.comresearchgate.net

Mechanism and Substrates: The reaction typically starts from a partially reduced 1-benzylisoquinoline, such as 1-benzyl-1,2,3,4,5,8-hexahydroisoquinoline (an "octabase"). researchgate.netresearchgate.net Treatment with a strong Brønsted acid (e.g., phosphoric acid, sulfuric acid) or a Lewis acid protonates a double bond in the non-aromatic ring, initiating an electrophilic attack by the activated benzyl ring to close the final ring of the morphinan system. juniperpublishers.comreddit.com

Stereochemical Control: The choice of acid catalyst can significantly influence the stereochemical outcome. While Brønsted acids typically favor the formation of morphinans, which have a cis-fused B:C ring junction (corresponding to the natural configuration of morphine), certain Lewis acids like aluminum bromide (AlBr₃) can favor the formation of isomorphinans, which possess a trans-fused B:C ring junction. reddit.com

Photochemical reddit.comCurrent time information in Bangalore, IN. N-to-C Rearrangement: A more recent development involves the photochemical rearrangement of N-benzylisoquinolinium salts. rsc.org In this reaction, irradiation with UV light (e.g., λmax = 365 nm) in the presence of a phosphite (B83602) anion causes the benzyl group to migrate from the nitrogen atom to the C4 position of the isoquinoline ring. rsc.org This provides a novel method for the meta-C-H alkylation of the isoquinoline nucleus. The proposed mechanism involves the formation of a radical pair followed by recombination. rsc.org

Sommelet-Hauser Rearrangement: This rearrangement is characteristic of certain benzyl quaternary ammonium (B1175870) salts. wikipedia.org If the nitrogen atom of 1-benzyl-3-methyltetrahydroisoquinoline is quaternized (e.g., by reaction with methyl iodide to form an N,N-dimethyl quaternary salt), treatment with a strong base like sodium amide can induce a researchgate.netreddit.com-sigmatropic rearrangement. This process typically involves the migration of one of the N-alkyl groups to the ortho position of the benzyl ring. wikipedia.org

| Rearrangement Reaction | Starting Framework | Reagents/Conditions | Product Type |

| Grewe Cyclization | 1-Benzyl-octahydoisoquinoline derivative | Strong acid (e.g., H₃PO₄, AlBr₃), heat | Morphinan or Isomorphinan skeleton juniperpublishers.comreddit.com |

| Photochemical reddit.comCurrent time information in Bangalore, IN. Shift | N-Benzylisoquinolinium salt | UV light (365 nm), phosphite | 4-Benzylisoquinoline derivative rsc.org |

| Sommelet-Hauser Rearrangement | Quaternary ammonium salt of 1-benzyl-tetrahydroisoquinoline | Strong base (e.g., NaNH₂) | ortho-Substituted N,N-dialkylbenzylamine derivative wikipedia.org |

Mechanistic Investigations of 1 Benzyl 3 Methylisoquinoline Reactions

Elucidation of C-H Activation Mechanisms

The functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, and the isoquinoline (B145761) scaffold is a prime substrate for such transformations. In the context of 1-benzylisoquinolines, C-H activation is often achieved using transition metal catalysts, which offer high selectivity and efficiency. acs.org

One prominent mechanism involves rhodium(III)-catalyzed aryl C-H activation. acs.orgnih.gov This process can be part of a one-pot synthesis for 1-benzylisoquinolines starting from diarylacetylenes and hydroxylamine. acs.org The reaction cascade begins with the oximation of the diarylacetylene to form an aryl benzyl (B1604629) ketone oxime. acs.org This oxime intermediate contains a directing group that assists in the subsequent rhodium(III)-catalyzed C-H activation of the aryl group, leading to annulation with another molecule of diarylacetylene to form the 1-benzylisoquinoline (B1618099) core. acs.orgnih.gov The directing group plays a crucial role by coordinating to the metal center, bringing it into proximity with the target C-H bond and facilitating its cleavage. acs.orgnih.gov

Palladium catalysis offers another avenue for C-H activation in related isoquinoline systems. mdpi.comsnnu.edu.cn While not specific to 1-benzyl-3-methylisoquinoline, these mechanisms provide insight into the general principles. For instance, the synthesis of isoquinolinones can proceed via a palladium-catalyzed C-H activation/annulation pathway. mdpi.com This catalytic cycle likely begins with the coordination of the palladium(II) catalyst to the substrate, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent steps involving insertion and reductive elimination yield the final product and regenerate the catalyst. mdpi.comsnnu.edu.cn

The fundamental mechanisms of C-H activation can be categorized into several types, including oxidative addition, concerted metalation-deprotonation (CMD), and σ-bond metathesis. numberanalytics.com In the context of late transition metals like rhodium and palladium, the CMD mechanism is common. numberanalytics.com This process involves a concerted step where the metal center interacts with the C-H bond while a base removes the proton, avoiding high-energy intermediates. numberanalytics.com

Table 1: Key Features of C-H Activation Mechanisms for Isoquinoline Synthesis

| Catalyst System | Key Mechanistic Steps | Role of Directing Group | Ref |

| Rhodium(III) | Oximation, Oxime-assisted aryl C-H activation, Alkyne annulation | Coordinates to Rh(III) to facilitate site-selective C-H cleavage | acs.org |

| Palladium(II) | Coordination, C-H activation via CMD, Allene (B1206475) insertion, Reductive elimination | Assists in forming a cyclopalladated intermediate | mdpi.com |

Understanding Radical Reaction Pathways in this compound Chemistry

Radical reactions provide an alternative set of pathways for the functionalization of isoquinolines. Research into the photochemical meta-alkylation of isoquinolines has shed light on the involvement of radical intermediates. rsc.org A phosphite-mediated photochemical nih.govmdpi.com N-to-C rearrangement on an N-benzyl isoquinolinium salt has been proposed to proceed through a bis-radical intermediate. rsc.org In this mechanism, a key step involves the dissociation of the N-benzyl bond, which can form a benzyl radical. rsc.org The subsequent reaction pathway can involve either a radical recombination or a benzyl radical addition to an electron-rich enamine intermediate. rsc.org

The formation and reaction of benzyl radicals are central to these pathways. rsc.org The mechanism can be initiated by photolysis, leading to the homolytic cleavage of bonds to generate radical species. rsc.org Another relevant process is the spin-center shift, where a radical on one atom can migrate to another position within the molecule, as seen in the transformation of a hydroxyalkylheteroaryl radical into an alkylheteroaryl radical. acs.org

The general principles of radical chemistry, such as the addition of radicals to unsaturated systems, are also applicable. nih.gov For example, the attack of a radical on an allene typically occurs at the central carbon, forming a more stable allylic radical. nih.gov While not a direct reaction of this compound, this illustrates the fundamental reactivity patterns of radical species that could be involved in its transformations.

Photochemical Reaction Mechanisms and Energy Transfer Processes

Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions. irispublishers.commiami.edu For isoquinoline derivatives, photochemical reactions can lead to novel rearrangements and functionalizations. A notable example is the phosphite-mediated meta-alkylation of a 1-methylisoquinoline (B155361) salt, which proceeds under photochemical conditions. rsc.org This reaction involves a nih.govmdpi.com N-to-C rearrangement, where light provides the energy to initiate the formation of radical intermediates. rsc.org

Energy transfer is a fundamental process in photochemistry, where a photosensitizer absorbs light and then transfers that energy to a substrate molecule, promoting it to an excited state. researchgate.net Iridium(III) and Ruthenium(II) complexes are often used as photosensitizers due to their favorable photophysical properties. core.ac.ukacs.org In the context of isoquinoline chemistry, such complexes could facilitate reactions by enabling electron transfer processes. core.ac.uk For instance, the photochemical reduction of an Iridium(III) complex can generate a potent one-electron-reduced species capable of driving subsequent chemical transformations. acs.org

The efficiency of a photochemical reaction is measured by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. irispublishers.com The wavelength of the light used is also critical; different wavelengths can lead to different reaction outcomes or efficiencies. acs.org For example, studies on 4-diazoisoquinoline-1,3(2H,4H)-diones showed that both violet and blue LEDs could initiate O-H insertion reactions, albeit with different reaction times. acs.org The reaction mechanism is believed to be initiated by the absorption of a photon, leading to an excited state that can then react with other molecules. irispublishers.com

Catalytic Cycles and Role of Transition Metals in Transformations

Transition metals are indispensable in many reactions involving this compound and related structures due to their ability to cycle through multiple oxidation states and facilitate bond-forming and bond-breaking steps. nih.gov

Rhodium-Catalyzed Cycles: Rhodium(III) is effective in catalyzing the synthesis of 1-benzylisoquinolines through C-H activation. acs.orgnih.gov The catalytic cycle typically involves:

Coordination of the directing group (e.g., an oxime) to the Rh(III) center.

C-H activation/cyclometalation to form a rhodacycle intermediate.

Coordination and insertion of an alkyne.

Reductive elimination to form the isoquinoline product and regenerate the active Rh(III) catalyst. acs.org

Palladium-Catalyzed Cycles: Palladium catalysts are versatile and can operate through different catalytic cycles, such as Pd(0)/Pd(II) and Pd(II)/Pd(IV). snnu.edu.cnnih.gov A representative Pd(II)/Pd(0) cycle for C-H activation/annulation involves:

C-H activation of the substrate by a Pd(II) species to form a palladacycle.

Coordination and insertion of a coupling partner (e.g., an allene).

Reductive elimination to yield the product and a Pd(0) species.

Oxidation of Pd(0) back to Pd(II) by an external oxidant to close the cycle. mdpi.comsnnu.edu.cn

Other Transition Metals: A variety of other transition metals, including cobalt, ruthenium, and nickel, also catalyze transformations on the isoquinoline core. nih.govresearchgate.net For instance, cobalt can catalyze [4+2] annulation reactions to form isoquinolines. researchgate.net Ruthenium complexes have been used for meta-selective C-H alkylation, sometimes involving a single electron transfer (SET) mechanism. acs.org The choice of metal and ligands is crucial as it dictates the reactivity and selectivity of the transformation. acs.orgrsc.org For example, the addition of a phosphine (B1218219) ligand to a ruthenium catalyst was shown to switch the selectivity from ortho- to meta-alkylation. acs.org The formation of η³-benzyl complexes with late transition metals has also been proposed as key intermediates in various catalytic cycles. nih.gov

Table 2: Role of Different Transition Metals in Isoquinoline Transformations

| Transition Metal | Typical Catalytic Process | Key Features | Ref |

| Rhodium (Rh) | C-H Activation / Annulation | High efficiency for 1-benzylisoquinoline synthesis via directing groups. | acs.orgnih.gov |

| Palladium (Pd) | C-H Activation / Annulation | Versatile cycles (Pd(II)/Pd(0), Pd(II)/Pd(IV)); requires oxidant for regeneration. | mdpi.comsnnu.edu.cn |

| Ruthenium (Ru) | C-H Alkylation | Can be tuned for ortho- or meta-selectivity by ligand choice. | acs.org |

| Cobalt (Co) | [4+2] Annulation | Inexpensive alternative for constructing the isoquinoline ring. | researchgate.net |

Intermediate Identification and Kinetic Studies

The elucidation of reaction mechanisms relies heavily on the identification of intermediates and the study of reaction kinetics. In the synthesis of 1-benzylisoquinolines, the proposed aryl benzyl ketone oxime intermediate was isolated and structurally confirmed, providing strong evidence for the proposed cascade reaction mechanism. acs.org Similarly, mechanistic studies on a one-pot synthesis of polycyclic aromatic hydrocarbons revealed that 3,4-diphenyl-1-methylisoquinoline acts as an active intermediate. researchgate.net

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For the α-alkylation of certain N-heteroaromatics, kinetic analysis revealed first-order kinetics with respect to the starting material. mdpi.com In studies of hydride transfer reactions involving isoquinolinium cations, the observation of kinetic saturation effects was consistent with the pre-equilibrium formation of 1:1 reactant-complex intermediates. cdnsciencepub.com The analysis of these kinetics allows for the determination of association constants for these complexes. cdnsciencepub.com

Computational studies also play a vital role. For example, the activation barrier for the C-N bond dissociation in a photochemically induced rearrangement of an isoquinoline derivative was calculated to be 27.7 kcal/mol, confirming its feasibility at the reaction temperature. rsc.org Furthermore, investigations into palladium-catalyzed C-H arylation have identified the catalyst resting state and the turnover-limiting step, which was proposed to be the oxidation of a dimeric palladacycle by the arylating agent. nih.gov These detailed studies, combining experimental observation, isolation of intermediates, and kinetic analysis, are crucial for building a complete picture of the reaction pathway. rsc.org

Theoretical and Computational Studies on 1 Benzyl 3 Methylisoquinoline

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations have become an indispensable tool for understanding the mechanisms of chemical reactions. rsc.org These calculations can estimate the pathways of chemical reactions, including the energies of transition states and associated equilibria, which helps in predicting unknown reactions. rsc.org

In the context of isoquinoline (B145761) synthesis, computational studies have been employed to analyze reaction mechanisms. For instance, DFT calculations have been used to investigate the thermal reactions of related compounds, with proposed mechanisms supported by these calculations. researchgate.net The activation barrier for the addition of a benzyl (B1604629) radical to an isoquinoline system has been calculated to be 16.0 kcal mol−1. nih.gov Subsequent C–N bond dissociation to form the migrated product was found to have an activation barrier of 27.7 kcal mol−1, a feasible process at a reaction temperature of 40 °C. nih.gov

Furthermore, computational analysis has shed light on the stereochemical outcomes of reactions. For example, in the synthesis of fluorinated isoquinolines, the stereocontrol of the process was found to be dependent on the substrate rather than a chiral catalyst. whiterose.ac.uk Calculation of the transition state energies for the carbocyclisation step revealed that one particular approach was energetically favored by at least ~2 kcal/mol, which aligns with the experimentally observed stereochemistry. whiterose.ac.uk

Molecular Modeling of Structural Conformations and Reactivity

Molecular modeling techniques are crucial for investigating the three-dimensional structures (conformations) of molecules and how these structures influence their chemical reactivity. ucl.ac.uk For isoquinoline derivatives, these methods have been used to understand the conformational behavior of various stereoisomers. ucl.ac.uk

In one study, the synthesis of 3-methylisoquinoline (B74773) involved a palladium-catalyzed tandem allylation and intramolecular amination, leading to an isoquinoline scaffold. nih.gov The structure of the resulting product was confirmed through subsequent hydrolysis. nih.gov The reactivity of the C1 position of the isoquinoline ring has also been a subject of study, with substitutions at this position being challenging due to reduced reactivity towards certain reactions. nih.gov However, methyl substitution at the C3 position has been shown to successfully yield the desired product under specific conditions. nih.gov

The table below presents data on the synthesis of a 3-methylisoquinoline derivative, highlighting the reaction conditions and yield.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Ref. |

| Benzylamine (B48309) | Allyl acetate (B1210297) | Palladium catalyst, Base | 3-methylisoquinoline | - | nih.gov |

| 1-methylisoquinoline (B155361) salt | Diethylphosphite | K2CO3, p-xylene, 30 W LED | meta-benzyl isoquinoline | 60 | nih.gov |

In Silico Predictions of Electronic Properties and Spectroscopic Signatures

In silico methods, which are computer-based simulations, are widely used to predict the electronic properties and spectroscopic signatures of molecules. europa.eu These predictions are valuable for characterizing new compounds and for understanding their intrinsic properties.

Density Functional Theory (DFT) is a common computational method used for this purpose. mdpi.com For example, the geometry of a related benzo[g]pyrimido[4,5-b]quinoline derivative was optimized using DFT with the B3LYP functional and a 6-31G(d,p) basis set. mdpi.comresearchgate.net This allowed for the determination of the ground state energy and thermodynamic features of the compound, which were found to be in agreement with experimental data. mdpi.comresearchgate.net

Computational chemistry plays a significant role in organic chemistry by helping to understand concepts related to molecular structure and properties. uni-greifswald.de The electronic properties of a molecule, such as the distribution of electron density, can be calculated and visualized. For instance, in a study of a related indole (B1671886) derivative, the maximum positive Mulliken charges were found on carbon atoms connected to more electronegative atoms. researchgate.net

The table below shows a comparison of experimental and computed vibrational bands for a related quinoline (B57606) derivative, demonstrating the accuracy of computational predictions.

| Vibrational Mode | Experimental (cm⁻¹) | Computed (cm⁻¹) | Ref. |

| N-H stretch | 3222 | - | mdpi.com |

| C=O stretch | 1647 | - | mdpi.com |

Computational Analysis of Molecular Interactions Relevant to Biological Mechanisms

Computational analysis is a powerful tool for investigating how molecules like 1-benzyl-3-methylisoquinoline might interact with biological targets, providing insights into their potential mechanisms of action. researchgate.net Isoquinoline alkaloids, a class of compounds that includes this compound, are known for their diverse pharmacological activities. rsc.org

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This method was used to corroborate the mechanism of active site binding for RNase H inhibition by certain isoquinoline-1,3-dione derivatives. acs.org

In a study of isoquinoline alkaloids from Berberis vulgaris as potential treatments for Alzheimer's disease, computational analysis supported in vitro data by showing the accommodation of a compound in the active site of human butyrylcholinesterase (hBuChE). researchgate.net This demonstrates the utility of computational methods in understanding the molecular basis of biological activity. researchgate.net

The table below lists some isoquinoline derivatives and their reported biological activities, highlighting the role of these compounds in medicinal chemistry.

| Compound Type | Biological Target/Activity | Ref. |

| Isoquinoline-1,3-diones | HIV Reverse Transcriptase (RNase H and Polymerase) | acs.org |

| Isoquinoline Alkaloids | Acetylcholinesterase, Butyrylcholinesterase | researchgate.net |

| N-benzyl isoquinoline alkaloid | Cytotoxicity against HepG2 cells | rsc.org |

Mechanistic Biological Insights for 1 Benzyl 3 Methylisoquinoline Derivatives

Molecular Targets and Interaction Mechanisms of 1-Benzyl-3-methylisoquinoline Analogs

The diverse pharmacological effects of this compound derivatives stem from their ability to interact with a variety of biomolecules. These interactions can lead to the inhibition or modulation of enzymes and the binding to cellular receptors, thereby triggering or blocking specific signaling cascades.

Derivatives of the parent compound have been shown to interact with several key enzymes involved in neurotransmission and cellular replication.

Monoamine Oxidase (MAO): Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have demonstrated inhibitory activity against both MAO-A and MAO-B. nih.gov For instance, derivatives with meta-Br, ortho-CH₃, meta-OCH₃, and 2,4-(OCH₃)₂ substitutions on the benzyl (B1604629) ring effectively inhibit both isoforms of MAO. nih.gov In contrast, analogs with para-F and para-Br groups on the benzyl ring exhibit selective inhibition of MAO-A. nih.gov The isoquinoline (B145761) ring is thought to contribute to π–π stacking interactions within the enzyme's active site, while the carboxamide moiety can act as a hydrogen bond donor/acceptor, facilitating crucial interactions with amino acid residues. nih.gov

Catechol-O-methyltransferase (COMT): The structurally related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) has been shown to significantly inhibit the COMT-dependent O-methylation pathway. nih.gov This inhibition is a key factor in its effects on dopamine (B1211576) metabolism. nih.gov

Dopamine Transporter (DAT): 1BnTIQ can be taken up by neurons via the dopamine transporter. nih.gov This interaction leads to an accumulation of the compound in dopaminergic neurons, where it can exert its pathological effects. nih.gov

Topoisomerase I: The 3-arylisoquinoline scaffold is a common feature among non-camptothecin topoisomerase I inhibitors. nih.gov Compounds such as indeno[1,2-c]isoquinolines, which share this structural motif, are known to inhibit the enzyme, leading to cell death and establishing topoisomerase I as a target for cancer treatment. nih.gov

| Derivative Class | Target Enzyme | Observed Effect | Key Structural Features for Activity |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | MAO-A and MAO-B | Inhibition | Isoquinoline ring for π–π stacking; carboxamide for H-bonding. Substituents on the benzyl ring determine selectivity. |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | COMT | Inhibition | Benzylisoquinoline core. |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | DAT | Substrate for uptake | Benzylisoquinoline structure allows for recognition and transport by DAT. |

| 3-Arylisoquinolines | Topoisomerase I | Inhibition | The 3-arylisoquinoline nucleus is a shared scaffold for various non-camptothecin inhibitors. |

Analogs of this compound have been found to bind to various receptors, thereby interfering with their signaling pathways.

Beta-Adrenoceptors (β-ARs): 1-Benzyl ring-substituted trimetoquinol (B1172547) analogs, which share the benzylisoquinoline core, have been evaluated for their binding affinities and biochemical activities at β-ARs. nih.gov These compounds have shown to be full agonists with binding affinity and functional activity comparable to or greater than the non-selective β-AR agonist, isoproterenol, at β₁, β₂, and β₃-ARs. nih.gov The lipophilic 1-benzyl ring of these analogs is suggested to interact with a hydrophobic region of the β-AR, which may represent an exosite or an allosteric binding site. nih.gov This interaction can lead to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. nih.gov

Dopamine Receptors: Halogenated 1-benzyl-tetrahydroisoquinoline derivatives have displayed high affinity for D₁-like and/or D₂-like dopamine receptors. nih.gov The position of the halogen on the benzylic ring has been identified as an important factor in modulating the affinity for these receptors. nih.gov

VEGFR-2: In silico studies on 1-benzyl-3-benzoylurea analogs have predicted their potential as anticancer drug candidates through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net However, molecular docking studies suggest that these analogs may not fully occupy the VEGFR-2 binding site, indicating a potentially non-optimal interaction. researchgate.net Other research on 1-benzyl-5-bromoindolin-2-one derivatives has identified compounds with potent inhibitory effects against VEGFR-2. mdpi.com

MAPK Signaling Pathway: While direct evidence for this compound is limited, various natural products are known to target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis. nih.gov Given the diverse biological activities of benzylisoquinoline alkaloids, interference with this pathway is a plausible mechanism of action.

Structure-Mechanism Correlations in Biological Contexts

The biological mechanism of this compound derivatives is intrinsically linked to their chemical structure. Specific substitutions on the isoquinoline or benzyl rings can significantly alter their interaction with molecular targets.

Enzyme Inhibition: In the case of MAO inhibition by (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the nature and position of substituents on the benzyl ring dictate the selectivity and potency of inhibition. nih.gov For instance, electron-withdrawing groups like fluorine and bromine at the para-position of the benzyl ring confer selectivity for MAO-A. nih.gov

Receptor Affinity: For dopamine receptor ligands based on the 1-benzyl-tetrahydroisoquinoline scaffold, halogenation of the benzylic ring is a key determinant of binding affinity. nih.gov Specifically, 2'-bromobenzyl and 2',4'-dichlorobenzyl substitutions have been shown to result in nanomolar affinity for dopamine receptors. nih.gov

Antioxidant Activity: Studies on benzylisoquinoline alkaloids have indicated that their antioxidative capacity is related to the presence of a biphenyl (B1667301) system rather than just phenolic groups. nih.gov Furthermore, a benzylic hydrogen adjacent to a nitrogen lone pair may be crucial for the protective effects of non-phenolic aporphines, a related class of compounds. nih.gov

| Structural Feature | Biological Target/Mechanism | Impact on Activity |

| Substituents on the benzyl ring of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | MAO-A/MAO-B | Determines inhibitory potency and selectivity. |

| Halogenation of the benzylic ring in 1-benzyl-tetrahydroisoquinolines | Dopamine Receptors | Modulates binding affinity. |

| Biphenyl system in benzylisoquinoline alkaloids | Antioxidant Activity | Contributes to antioxidative capacity. |

| Benzylic hydrogen near nitrogen lone pair | Antioxidant Activity | Key for the protective effect of related non-phenolic aporphines. |

Biochemical Pathways Affected by this compound Derivatives

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various biochemical pathways.

Dopamine Metabolism: Through the inhibition of MAO and COMT, these compounds can significantly alter the catabolism of dopamine. nih.gov This can lead to an increase in dopamine levels in certain brain regions, affecting dopaminergic neurotransmission. nih.gov

Apoptosis: The related compound 1BnTIQ has been shown to induce cell death via apoptosis. nih.gov It elevates the levels of the pro-apoptotic protein Bax and decreases the concentration of the anti-apoptotic protein Bcl-xl. nih.gov Furthermore, it increases the formation of active caspase-3 protein fragments. nih.gov

Mitochondrial Respiration: 1BnTIQ has also been found to inhibit NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial respiratory chain, which can have profound effects on cellular energy metabolism.

Steroid and Prostaglandin (B15479496) Metabolism: While not directly demonstrated for this compound, broader studies on the metabolic impact of related pharmaceuticals have highlighted alterations in steroid and prostaglandin metabolism.

Advanced Analytical and Characterization Methodologies in 1 Benzyl 3 Methylisoquinoline Research

Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of 1-Benzyl-3-methylisoquinoline, providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra provide unique signatures for the molecule. In a study detailing its synthesis, this compound was characterized using NMR in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org The ¹H NMR spectrum shows characteristic signals for the protons on the isoquinoline (B145761) core, the benzyl (B1604629) group, and the methyl group. rsc.org For instance, the methyl group protons appear as a singlet, while the protons of the aromatic rings appear as multiplets in distinct regions of the spectrum. rsc.org

The ¹³C NMR spectrum complements this data by identifying all unique carbon environments within the molecule. rsc.org The chemical shifts provide evidence for the C=N bond in the isoquinoline ring and distinguish between the aromatic carbons of the isoquinoline and benzyl moieties. rsc.org

Detailed NMR data from research findings are presented below:

¹H NMR Spectroscopic Data for this compound (in CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.07 | d | 8.5 | Isoquinoline Ring Proton |

| 7.71 | d | 8.2 | Isoquinoline Ring Proton |

| 7.55-7.41 | m | - | Isoquinoline & Benzyl Protons |

| 2.77 | s | - | Methyl Group (CH₃) Protons |

Data sourced from Royal Society of Chemistry supplementary information. rsc.org

¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.2 | C1 (Carbon of C=N bond) |

| 150.7 | C3 (Carbon attached to methyl group) |

| 139.6, 137.4, 129.8, 128.3, 128.2, 127.4, 126.2, 126.0, 124.8, 117.9 | Aromatic & Isoquinoline Ring Carbons |

| 24.4 | Methyl Carbon (CH₃) |

Data sourced from Royal Society of Chemistry supplementary information. rsc.org

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. For the related compound this compound 2-oxide, HRMS (ESI-TOF) analysis determined a mass-to-charge ratio (m/z) that corresponded to its calculated molecular formula [C₁₇H₁₅NO+H]⁺, confirming its composition. rsc.org Similar techniques are standard for verifying the molecular formula of this compound (C₁₇H₁₅N). bldpharm.com

X-ray Crystallography for Absolute and Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the absolute and solid-state structure of a crystalline compound. nih.gov This technique provides a high-resolution, three-dimensional model of how atoms are arranged in a crystal lattice. nih.govbioscience.fi For this compound, an X-ray crystal structure analysis would unambiguously confirm its constitution and configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bioscience.fi This analysis yields precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the isoquinoline and benzyl rings.

Planarity: Determining the degree of planarity of the iso-fused ring system.

Conformation: Revealing the spatial orientation of the benzyl group relative to the isoquinoline core, including the critical dihedral angles.

Intermolecular Interactions: Identifying any significant packing forces, such as pi-stacking, in the solid state.

While a specific crystal structure for this compound is not detailed in the provided context, the technique is widely applied to complex heterocyclic molecules and isoquinoline derivatives to establish their structures unequivocally. msu.ruresearchgate.net

Chromatographic and Separation Techniques for Purification and Analysis

Chromatography is an indispensable tool for the isolation, purification, and analytical assessment of this compound. mpg.de Different chromatographic methods are applied at various stages of research and production.

Flash Column Chromatography is a preparative technique commonly used for purification after chemical synthesis. Research has documented the purification of this compound using flash chromatography on a silica (B1680970) gel stationary phase. rsc.org A mobile phase consisting of a mixture of ethyl acetate (B1210297) and petroleum ether (in a 1:50 ratio) was successfully used to isolate the compound from reaction byproducts. rsc.org Thin-Layer Chromatography (TLC) is often used to monitor the progress of such separations and the purity of the collected fractions. rsc.org

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound. bldpharm.com By using reversed-phase columns (such as C18), a mobile phase typically composed of acetonitrile (B52724) and an aqueous buffer, and a UV detector, HPLC can separate the target compound from even closely related impurities. sielc.comgoogle.com The retention time and peak area provide quantitative information about the compound's identity and purity. For more complex separations of related stereoisomers, derivatization with chiral reagents followed by HPLC analysis can be employed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. bldpharm.com This hyphenated technique is invaluable for confirming the presence and molecular weight of this compound in complex mixtures or during reaction monitoring. bldpharm.com

Future Directions and Emerging Research Avenues in 1 Benzyl 3 Methylisoquinoline Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift away from traditional synthetic methods for isoquinoline (B145761) synthesis, such as the Bischler–Napieralski or Pictet–Spengler reactions. rsc.org These classical routes often necessitate harsh conditions, stoichiometric reagents, and hazardous solvents, resulting in significant waste and poor atom economy. rsc.orgrsc.org Future research is intensely focused on developing greener alternatives for the synthesis of 1-benzyl-3-methylisoquinoline and its analogs.

Key areas of development include:

Benign Solvent Systems: Replacing toxic, volatile organic solvents with environmentally friendly alternatives like water, supercritical fluids, or biodegradable solvents such as polyethylene (B3416737) glycol (PEG). rsc.orgtandfonline.com

Recyclable Catalysts: Designing heterogeneous or homogeneous catalytic systems that can be easily recovered and reused, minimizing waste and cost. For instance, ruthenium catalysts in PEG-400 have been effectively used for isoquinoline synthesis and recycled multiple times. rsc.org

Energy-Efficient Methodologies: Employing alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. rsc.org

Atom-Economical Reactions: Prioritizing synthetic strategies like C-H activation and annulation, which build molecular complexity by forming new bonds without the need for pre-functionalized starting materials, thus minimizing byproduct formation. chemistryviews.orgresearchgate.net

Photocatalysis: Utilizing visible-light-mediated, metal-free photocatalytic systems to drive reactions under mild conditions, offering a sustainable alternative to transition-metal-catalyzed processes. rsc.org

These green chemistry principles are central to creating more sustainable and economically viable pathways to access the this compound core structure. rsc.org

Exploration of Novel Reactivity Patterns and Cascade Reactions

Beyond improving the synthesis of the core scaffold, researchers are actively exploring novel ways to functionalize and elaborate the this compound skeleton. This involves discovering new reactivity patterns and designing elegant cascade reactions that can rapidly build molecular complexity from simple precursors in a single operation. beilstein-journals.org

Emerging avenues of research include:

Cascade Functionalization: Developing metal-free cascade reactions that involve a sequence of events, such as the cleavage of an unactivated C(sp3)–H bond followed by alkylation and intramolecular cyclization, to construct complex heterocyclic systems. beilstein-journals.org

Oxidative Cross-Dehydrogenative Coupling (CDC): Using CDC reactions to directly couple the C1 position of the isoquinoline ring with readily available methyl arenes, providing a straightforward route to C1-benzyl isoquinolines and related structures without pre-functionalization. rsc.org

Domino Reactions: Designing one-pot domino sequences, for example, combining a Bischler–Napieralski reaction with a subsequent Michael addition and oxidation to create intricate molecular architectures. ijpsjournal.com

[3+2] Cycloaddition Reactions: Employing oxidative [3+2] cycloaddition strategies to construct novel fused heterocyclic frameworks, such as pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, which exhibit significant pharmacological activities. nih.gov

These advanced synthetic strategies enable the efficient construction of diverse libraries of this compound derivatives for screening in drug discovery and materials science.

Advanced Mechanistic Investigations via In Situ Techniques

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. Future research will increasingly rely on advanced analytical techniques to probe the intricate details of reaction pathways in real-time. The application of in situ spectroscopic methods allows for the direct observation of transient intermediates and the elucidation of catalytic cycles.

Promising techniques for studying the synthesis and reactivity of this compound include:

In Situ Spectroscopy: Utilizing methods like Nuclear Magnetic Resonance (NMR), Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and Raman spectroscopy to monitor reaction progress and identify short-lived species without the need for quenching and isolation. acs.org

Advanced Mass Spectrometry: Employing techniques such as electrospray ionization mass spectrometry (ESI-MS) to study reaction kinetics and mechanisms in charged microdroplets, which can dramatically accelerate reaction rates and provide insights into acid catalysis and reaction intermediates on a millisecond timescale. nih.gov

Pulse Radiolysis: Using pulse radiolysis to generate and study the behavior of highly reactive transient species involved in isoquinoline reactions, helping to understand their stability and subsequent transformations. pku.edu.cn

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various parameters on reaction rates, which is essential for confirming proposed mechanisms, such as those in Rh(III)-catalyzed C-H annulation reactions. researchgate.net

These advanced methods will provide unprecedented insight into the fundamental steps of chemical transformations involving the this compound core.

Synergistic Application of Computational and Experimental Approaches

The integration of computational chemistry with experimental work has become an indispensable tool in modern chemical research. This synergy accelerates the discovery process by allowing for the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of new molecules. rsc.org

In the context of this compound chemistry, this collaborative approach involves:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. This can help rationalize experimental observations and guide the optimization of reaction conditions. up.ac.za

Predictive Modeling: Developing computational models to predict the electronic, steric, and spectroscopic properties of novel this compound derivatives before their synthesis, allowing researchers to prioritize the most promising candidates for experimental investigation. up.ac.za

Mechanism Elucidation: Combining experimental data from kinetic and spectroscopic studies with computational modeling to build a comprehensive and validated picture of a reaction mechanism. nih.gov

Molecular Docking: Employing in silico molecular docking to predict the binding affinity and interaction modes of this compound derivatives with biological targets, thereby guiding the design of new therapeutic agents. ajchem-a.com

This integrated strategy, where computational predictions inform experimental design and experimental results refine theoretical models, is crucial for tackling complex chemical challenges efficiently. rsc.org

Design of Next-Generation Isoquinoline Scaffolds with Tuned Mechanistic Interactions

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govrsc.org A major future direction is the rational design of novel, next-generation scaffolds based on the this compound template with properties finely tuned for specific biological interactions.

This design-led approach focuses on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core—by altering substituents on the isoquinoline or benzyl (B1604629) rings—and evaluating how these changes affect biological activity. This allows for the identification of key structural features required for interaction with a specific biological target. rsc.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve pharmacokinetic or pharmacodynamic properties. For example, exploring related scaffolds like quinolines or cinnolines can provide inspiration for novel designs. nih.govmdpi.com

Targeted Library Synthesis: Creating focused libraries of derivatives around the this compound core to explore chemical space efficiently and identify lead compounds for therapeutic areas such as oncology, infectious diseases, and neurology. bioengineer.orgacs.org

Conformational Control: Introducing structural modifications that lock the molecule into a specific three-dimensional conformation, which can enhance binding affinity and selectivity for a target protein or enzyme.

By combining synthetic innovation with principles of medicinal chemistry and molecular modeling, researchers aim to develop new generations of isoquinoline-based molecules with optimized efficacy and safety profiles.

Q & A

Q. What controls are essential when testing this compound derivatives in enzyme inhibition assays?

- Methodological Answer : Include positive controls (e.g., known inhibitors like staurosporine) and vehicle controls (DMSO at ≤0.1% v/v). Dose-response curves (10 nM–100 μM) with triplicate measurements ensure statistical robustness. Counter-screening against off-target enzymes (e.g., cytochrome P450) minimizes false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.